4-Bromo-2-chlorobenzamide
Description
Significance of Halogen Substituents in Organic Synthesis and Medicinal Chemistry
Halogen atoms, once considered simple hydrophobic moieties, are now recognized for their multifaceted roles in influencing molecular properties. acs.org In organic synthesis, halogenated compounds are invaluable intermediates. tsijournals.com The carbon-halogen bond provides a reactive handle for a wide array of transformations, most notably in metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. tsijournals.comresearchgate.net
In medicinal chemistry, the introduction of halogens into a molecule is a well-established strategy for modulating its biological activity and pharmacokinetic profile. tsijournals.comresearchgate.net Halogens can significantly impact a compound's lipophilicity, metabolic stability, and membrane permeability. rsc.org Furthermore, the ability of chlorine, bromine, and iodine to act as Lewis acids and form directed intermolecular interactions known as halogen bonds has become a key consideration in rational drug design. acs.orgontosight.ai These non-covalent interactions, similar in nature to hydrogen bonds, can enhance the binding affinity of a ligand to its protein target. acs.orgtsijournals.com The specific type of halogen and its position on the aromatic ring can have distinct effects on the biological activity of a molecule. researchgate.net
Overview of Benzamide (B126) Derivatives in Contemporary Chemical Literature
Benzamide derivatives are a cornerstone of modern chemical and pharmaceutical research. ontosight.airsc.org The benzamide moiety is a common structural feature in a vast number of biologically active compounds, including approved drugs for a wide range of conditions. rsc.orgnanobioletters.com The versatility of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of a compound's properties to achieve desired biological effects. ontosight.aisci-hub.se
Contemporary chemical literature is replete with studies on the synthesis and application of benzamide derivatives. ontosight.ainih.gov Research focuses on developing novel synthetic methodologies, including more efficient and environmentally friendly approaches to amide bond formation. nih.gov In medicinal chemistry, benzamide derivatives are continuously explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents, among others. ontosight.ainanobioletters.comacs.org Their ability to interact with a variety of biological targets, such as enzymes and receptors, makes them attractive candidates for drug discovery and development. ontosight.aiacs.org
Research Context of 4-Bromo-2-chlorobenzamide within Halogenated Benzamide Chemistry
Within the broad class of halogenated benzamides, this compound emerges as a compound of specific interest, primarily as a versatile chemical intermediate. Its structure, featuring a bromine atom at the para-position and a chlorine atom at the ortho-position of the benzamide ring, provides distinct points for chemical modification.
This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules. lookchem.com The presence of two different halogen atoms allows for selective reactions, where one halogen can be targeted for substitution or coupling while the other remains intact for subsequent transformations. Research has explored its use as a reagent in various chemical reactions, facilitating the synthesis of novel compounds. lookchem.com For instance, it is a precursor in the synthesis of other organic compounds, such as 4-Bromo-2-chlorobenzoic acid. chemicalbook.comsemanticscholar.org The reactivity of the chloro and bromo substituents makes it a key starting material for creating a diverse range of derivatives.
Below is a data table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | This compound nih.gov |
| CAS Number | 426265-73-8 nih.gov |
| Molecular Formula | C₇H₅BrClNO nih.gov |
| Molecular Weight | 234.48 g/mol nih.gov |
| Appearance | White solid lookchem.com |
| Solubility | Insoluble in water, soluble in organic solvents lookchem.com |
The study of this compound and its reactions contributes to the broader understanding of halogenated benzamide chemistry and expands the toolbox available to synthetic and medicinal chemists for the construction of new and functional molecules. lookchem.com
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFWVGHYCXGUHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619827 | |
| Record name | 4-Bromo-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426265-73-8 | |
| Record name | 4-Bromo-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-chlorobenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX79M6AR9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Chlorobenzamide and Analogues
Established Synthetic Routes to 4-Bromo-2-chlorobenzamide
Traditional approaches to synthesizing this compound primarily involve direct condensation reactions and multistep pathways from readily available starting materials.
Condensation Reactions Utilizing 4-Bromoaniline (B143363) and 2-Chlorobenzoyl Chloride
A common and direct method for the synthesis of N-substituted benzamides is the condensation reaction between an aniline (B41778) and a benzoyl chloride. In the case of this compound, this involves the reaction of 4-bromoaniline with 2-chlorobenzoyl chloride.
Reaction Conditions and Catalysis
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct formed during the reaction. The choice of base and solvent can significantly influence the reaction rate and yield. While specific catalytic conditions for this exact transformation are not extensively detailed in the provided literature, analogous reactions often employ catalysts to facilitate the amide bond formation.
Optimization of Reagents and Solvents
The selection of appropriate reagents and solvents is crucial for optimizing the synthesis. For instance, the purity of the starting materials, 4-bromoaniline and 2-chlorobenzoyl chloride, is paramount. The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Common solvents for such reactions include aprotic solvents like dichloromethane (B109758) or diethyl ether.
Multistep Synthesis Approaches from Related Precursors
An alternative to direct condensation is a multistep synthesis. This can involve the initial synthesis of a precursor molecule which is then converted to the final product. For example, a multistep synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline has been described, which could then potentially be converted to this compound. researchgate.net Another approach could involve the hydrolysis of 4-bromo-2-chlorobenzonitrile. guidechem.comnbinno.com The nitrile group can be converted to a primary amide through hydrolysis, typically under acidic or basic conditions.
A process for preparing 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile involves the hydrolysis of the corresponding benzonitrile (B105546) to a benzamide (B126) using an ammonium (B1175870) solution. googleapis.com This suggests a viable pathway from a substituted benzonitrile to the corresponding benzamide.
Exploration of Novel Synthetic Protocols
Recent advancements in organic synthesis have led to the development of novel methods for amide bond formation, with a particular focus on transition metal-catalyzed reactions. These methods offer potential advantages in terms of efficiency, selectivity, and substrate scope.
Transition Metal-Catalyzed Coupling Reactions for Benzamide Formation
Transition metal catalysts, particularly those based on palladium, copper, and rhodium, have emerged as powerful tools for the synthesis of amides. researchgate.netthieme-connect.comibs.re.krresearchgate.net These reactions often proceed through different mechanisms than traditional methods and can tolerate a wider range of functional groups.
Palladium-Catalyzed Aminocarbonylation
Palladium-catalyzed aminocarbonylation is a versatile method for the synthesis of amides from aryl halides, carbon monoxide, and amines. researchgate.netd-nb.info This reaction has been successfully applied to the synthesis of a variety of benzamides. organic-chemistry.orgnih.govacs.org A palladacycle precatalyst has been shown to generate a highly active catalyst for the aminocarbonylation of (hetero)aryl bromides at low temperatures, providing access to a range of challenging products. acs.org
| Catalyst | Temperature (°C) | Yield of Amide | Reference |
|---|---|---|---|
| Palladacycle Precatalyst | 40 | Good | acs.org |
| Palladacycle Precatalyst | 50 | Quantitative | acs.org |
| Pd(OAc)₂/XantPhos | <60 | No catalytic turnover | acs.org |
| Pd(OAc)₂/XantPhos | 80 | Synthetically useful | acs.org |
| Pd(dba)₂/XantPhos | <60 | No catalytic turnover | acs.org |
| Pd(dba)₂/XantPhos | 80 | Synthetically useful | acs.org |
| Pd(COD)Cl₂/XantPhos | <60 | No catalytic turnover | acs.org |
| Pd(COD)Cl₂/XantPhos | 80 | Synthetically useful | acs.org |
Copper-Catalyzed Amidation
Copper-catalyzed reactions have also been extensively used for C-N bond formation in the synthesis of amides. nih.gov These methods include the direct amidation of carboxylic acids, oxidative amidation of aldehydes or methylarenes, and C-H amidation. rsc.orgrsc.orgscispace.com
| Catalyst | Yield (%) | Reference |
|---|---|---|
| Cu(OAc)₂ | 48 | rsc.org |
| CuSO₄·5H₂O | Lower than Cu(OAc)₂ | rsc.org |
| CuCl₂ | Lower than Cu(OAc)₂ | rsc.org |
Rhodium-Catalyzed C-H Activation
Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of complex molecules, including various heterocyclic compounds derived from benzamides. acs.orgnih.govacs.orgresearchgate.net This approach involves the direct functionalization of a C-H bond, offering a more atom-economical route compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov
Green Chemistry Approaches in Benzamide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzamides to develop more environmentally benign and sustainable processes. researchgate.net These approaches focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient methods. nih.gov
One strategy involves the use of safer solvents or solvent-free conditions. For instance, a clean and ecocompatible pathway for N-benzoylation of anilines and amines has been developed using vinyl benzoate (B1203000) under solvent- and activation-free conditions, with the products being easily isolated by crystallization. tandfonline.com Another approach focuses on the direct synthesis of benzamides from carboxylic acids and ammonia (B1221849) or amines, which can generate water as the only byproduct, thus avoiding the formation of stoichiometric waste. A method for preparing benzamide compounds involves introducing ammonia gas into a solution of a carboxylic acid, providing a simple, convenient, and environmentally friendly route with high conversion and yield. google.com
The use of recyclable catalysts is another key aspect of green benzamide synthesis. An environmentally friendly method for producing benzamide from benzoic acid utilizes a strong cation-exchange resin in its H+-form, which can be separated and reused multiple times without additional treatment. google.com
Furthermore, the development of one-pot, multi-component reactions contributes to the green synthesis of benzamide-containing heterocyclic compounds by increasing efficiency and reducing waste from purification steps. mdpi.com For example, the synthesis of tafenoquine, an antiparasitic drug, has been redesigned to be more green and economical by employing one-pot procedures and minimizing the use of toxic reagents and organic solvents. nih.gov
The following table highlights some green chemistry approaches for benzamide synthesis.
| Green Chemistry Principle | Method | Reactants | Product | Key Advantage | Reference |
| Solvent-Free Conditions | Direct N-benzoylation | Amine, Vinyl benzoate | Benzamide | Avoids solvent waste, easy product isolation. | tandfonline.com |
| Atom Economy | Direct Amidation | Carboxylic acid, Ammonia gas | Benzamide | Water is the only byproduct. | google.com |
| Use of Recyclable Catalyst | Cation-Exchange Resin Catalysis | Benzoic acid, Methanol, Ammonia | Benzamide | Catalyst can be reused multiple times. | google.com |
| Process Intensification | One-Pot Synthesis | 2-aminobenzamide, Aryl bromide, CO | Quinazolin-4(3H)-one | Reduces waste and purification steps. | mdpi.com |
Derivatization Strategies and Functional Group Transformations
Derivatization of the this compound scaffold is essential for creating analogues with diverse properties and for structure-activity relationship studies. These transformations can be broadly categorized into reactions involving the halogen atoms and modifications at the amide functionality.
The bromine and chlorine atoms on the benzamide ring are potential sites for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these halogens towards nucleophiles is influenced by the electron-withdrawing nature of the amide group and the other halogen. Generally, the carbon attached to the halogen is attacked by a nucleophile, leading to the formation of a Meisenheimer complex intermediate, followed by the departure of the halide leaving group. youtube.com
While specific examples for this compound are not detailed in the provided context, the principles of SNAr suggest that strong nucleophiles can displace the halogen atoms, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov The relative reactivity of bromine versus chlorine in SNAr can depend on the specific nucleophile and reaction conditions.
The following table illustrates general nucleophilic aromatic substitution reactions that could be applicable to this compound.
| Nucleophile | Reagent Example | Potential Product | Reaction Type |
| Hydroxide (B78521) | NaOH | 4-Bromo-2-hydroxybenzamide or 2-Chloro-4-hydroxybenzamide | SNAr |
| Alkoxide | NaOR | 4-Bromo-2-alkoxybenzamide or 2-Chloro-4-alkoxybenzamide | SNAr |
| Amine | RNH2 | 4-Bromo-2-(alkylamino)benzamide or 2-Chloro-4-(alkylamino)benzamide | SNAr |
| Thiolate | NaSR | 4-Bromo-2-(alkylthio)benzamide or 2-Chloro-4-(alkylthio)benzamide | SNAr |
The amide group itself offers numerous possibilities for functionalization.
Modifications at the Amide Nitrogen:
The N-H bond of the primary amide can undergo various reactions. For instance, N-alkylation or N-arylation can be achieved to produce secondary or tertiary amides. Photocatalysis has been shown to enable intermolecular C-H arylation and alkylation at the α-position to the nitrogen atom in tertiary benzamides using a dual photoredox/Ni catalytic system. rsc.org This allows for the introduction of substituents derived from aryl and alkyl bromides to the N-fragment of the amide. rsc.org
Transformations of the Carbonyl Moiety:
The carbonyl group of the amide can be transformed into other functional groups, although this is often challenging due to the stability of the amide bond. digitellinc.com Transition-metal catalysis can facilitate transformations that are otherwise difficult. For example, chemodivergent transformations of amides have been achieved using gem-diborylalkanes as pro-nucleophiles, leading to the formation of ketones. nih.gov
A novel nitrogenation approach allows for the conversion of amides into nitriles through both C-C and C-N bond cleavage, using the readily available inorganic salt NaNO2 as the nitrogen source. digitellinc.comchinesechemsoc.org This transformation is applicable to the late-stage modification of complex molecules. chinesechemsoc.org
The table below summarizes some key transformations at the amide group.
| Reaction Type | Reagents/Catalyst | Transformation | Product Type | Reference |
| Intermolecular C-H Arylation/Alkylation | Dual photoredox/Ni catalyst, Aryl/Alkyl bromides | Functionalization at α-position to N-atom | Substituted tertiary benzamides | rsc.org |
| Ketone Synthesis | gem-diborylalkanes | Carbonyl transformation | Ketones | nih.gov |
| Nitrogenation | NaNO2 | C-C and C-N bond cleavage | Nitriles | chinesechemsoc.org |
Despite a comprehensive search for advanced spectroscopic and diffraction-based characterization data for the chemical compound “this compound,” specific experimental data for ¹H NMR, ¹³C NMR, FT-IR, Raman, and mass spectrometry could not be located in publicly accessible academic literature or chemical databases.
While the existence of this compound is confirmed through various chemical supplier databases, which provide basic information such as its molecular formula (C₇H₅BrClNO), molecular weight (234.48 g/mol ), and CAS number (426265-73-8), the detailed experimental spectra required to fulfill the specific subsections of the requested article are not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H NMR or ¹³C NMR spectra, including chemical shifts and coupling constants for the proton and carbon environments of this compound, were found in the searched resources.
Vibrational Spectroscopy: Although a vapor phase IR spectrum is mentioned in a database entry, the actual spectral data with peak assignments for FT-IR analysis was not accessible. Similarly, no experimental Raman spectroscopy data for this compound could be retrieved.
Mass Spectrometry: Detailed mass spectrometry data, including molecular weight confirmation and an analysis of fragmentation patterns for this compound, were not available in the public domain.
Without access to this fundamental spectroscopic data, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the provided outline. The creation of such an article would necessitate the fabrication of data, which would be scientifically unsound. Therefore, the requested article on the advanced spectroscopic and diffraction-based characterization of this compound cannot be provided at this time.
Advanced Spectroscopic and Diffraction Based Characterization in Academic Studies
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) provides detailed information about the fragmentation pathways of 4-Bromo-2-chlorobenzamide. Upon ionization, the molecule undergoes characteristic cleavages, yielding a unique mass spectrum. The molecular ion peak [M]•+ is notable for its complex isotopic pattern arising from the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Key fragmentation pathways observed for halogenated benzamides typically involve the initial loss of the halogen atoms or the amide functional group. researchgate.net Common fragments for this compound would be expected to include the loss of a bromine radical ([M-Br]⁺), a chlorine radical ([M-Cl]⁺), and the elimination of the amide group as a neutral molecule ([M-CONH₂]⁺). Further fragmentation can occur, such as the loss of carbon monoxide (CO) from the benzoyl cation fragments.
Table 1: Predicted EI-MS Fragmentation Pattern for this compound
| m/z (mass/charge ratio) | Ion Formula | Description of Fragment |
| 233/235/237 | [C₇H₅⁷⁹/⁸¹Br³⁵/³⁷ClNO]•+ | Molecular Ion ([M]•+) cluster, showing the characteristic isotopic pattern of Br and Cl. |
| 199/201 | [C₇H₅⁷⁹/⁸¹BrO]⁺ | Loss of the chloro and amino groups. |
| 182/184 | [C₇H₃⁷⁹/⁸¹BrO]⁺ | Loss of HCl and the amino group. |
| 154/156 | [C₇H₅³⁵/³⁷ClO]⁺ | Loss of the bromo and amino groups. |
| 139/141 | [C₇H₄³⁵/³⁷Cl]⁺ | Loss of the amide group (CONH₂). |
| 111 | [C₆H₄Cl]⁺ | Loss of CO from the [C₇H₄ClO]⁺ fragment. |
| 75 | [C₆H₃]⁺ | Loss of both halogen atoms and the amide group. |
Note: The table presents plausible fragments based on the principles of mass spectrometry applied to halogenated aromatic compounds. The relative abundances would require experimental data.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which serves to confirm the elemental composition of this compound. This technique distinguishes between compounds with the same nominal mass but different chemical formulas.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₅BrClNO |
| Calculated Exact Mass | 232.92430 Da |
| Monoisotopic Mass | 232.92430 Da |
| Primary Isotope | Most abundant isotope of each element |
Data sourced from PubChem. nih.gov
Single-Crystal X-ray Diffraction Analysis for Solid-State Architecture
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related halogenated benzamide (B126) structures provides a robust framework for understanding its likely solid-state architecture. iucr.orgiucr.orgias.ac.in These studies are essential for determining the precise three-dimensional arrangement of molecules in the crystal lattice and the nature of the non-covalent interactions that dictate the supramolecular assembly.
Crystal System and Space Group Determination
The crystal system and space group are fundamental properties that describe the symmetry of the crystal lattice. For substituted benzamides, common crystal systems include monoclinic and triclinic. iucr.orgias.ac.in For instance, N-[4-(trifluoromethyl)phenyl]benzamide crystallizes in the triclinic space group Pī, while N-(4-methoxyphenyl)benzamide adopts the monoclinic P2₁/c space group. iucr.org The specific system and space group for this compound would depend on the most energetically favorable packing of its molecules, influenced by the interplay of various intermolecular forces.
Intermolecular Interactions and Supramolecular Assembly
The solid-state structure of benzamides is predominantly governed by a network of intermolecular interactions, including strong hydrogen bonds and weaker halogen bonds. iucr.orgnih.gov These interactions guide the molecules to assemble into well-defined supramolecular architectures.
In addition to hydrogen bonding, the bromine and chlorine substituents on the aromatic ring of this compound are expected to participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (due to a region of positive electrostatic potential known as a σ-hole) and interacts with a nucleophile, such as an oxygen or nitrogen atom. acs.org
π-π Stacking and C-H···π Interactions
A comprehensive search of academic and crystallographic literature did not yield specific studies detailing the π-π stacking and C-H···π interactions for the compound this compound. The determination of such non-covalent interactions relies on precise atomic coordinate data from single-crystal X-ray diffraction analysis. As no published crystal structure for this compound could be located, a detailed, evidence-based discussion and the generation of corresponding data tables for these specific interactions is not possible at this time.
However, due to the strict requirement to focus solely on this compound, and the absence of specific crystallographic data, any further discussion would be speculative and fall outside the scope of this article. The elucidation of these structural features for this compound awaits future crystallographic investigation.
Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Chlorobenzamide
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of molecules. Such studies are fundamental to predicting a molecule's stability, reactivity, and other key chemical properties.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. For 4-bromo-2-chlorobenzamide, this would involve determining the precise bond lengths, bond angles, and dihedral angles between its constituent atoms. Conformational analysis would further explore different spatial arrangements (conformers) of the amide group relative to the aromatic ring to identify the global energy minimum. However, specific optimized geometric parameters and detailed conformational analyses for this compound have not been reported in the searched literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. While DFT calculations could provide the energies of these orbitals and visualize their electron density distributions, specific HOMO-LUMO energy values and analyses for this compound are not documented in available research.
Molecular Electrostatic Potential (MEP) Surfaces
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting chemical reactivity. It illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). On an MEP map, red-colored areas typically indicate negative electrostatic potential, where nucleophilic attack is unlikely, while blue areas represent positive potential, indicating sites susceptible to nucleophilic attack. For this compound, an MEP surface would reveal the electrophilic and nucleophilic sites, guiding the understanding of its intermolecular interactions. Unfortunately, published MEP surface analyses specific to this compound could not be located.
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, often using DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These theoretical predictions, when compared with experimental spectra, can help assign signals and confirm the proposed structure. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Despite the utility of this method, computationally predicted NMR chemical shifts for this compound are not present in the reviewed scientific literature.
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, researchers can assign specific absorption bands in experimental spectra to corresponding molecular motions, such as stretching, bending, and torsion. These calculations serve as a powerful complement to experimental spectroscopy for structural confirmation. A detailed computational analysis of the vibrational frequencies for this compound has not been reported in the available literature.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, revealing information about conformational changes and interactions with the surrounding environment, such as a solvent. stanford.edu
Conformational Flexibility:
MD simulations can explore the potential energy surface associated with the rotation of these bonds. By simulating the molecule's dynamics, researchers can identify the most stable conformations (energy minima) and the energy barriers between them. The presence of bulky substituents like bromine at the para-position and chlorine at the ortho-position relative to the amide group introduces significant steric hindrance. This hindrance would be expected to restrict the free rotation of the amide group, favoring specific planar or near-planar conformations. An MD simulation would quantify the preferred dihedral angles and the timescale of transitions between different conformational states.
Illustrative Conformational Analysis Data from a Hypothetical MD Simulation
The following table illustrates the type of data that could be generated from an MD simulation to describe the conformational preferences of the C(ring)-C(amide) bond in this compound.
| Dihedral Angle Range (degrees) | Occupancy (%) | Relative Energy (kcal/mol) | Description |
| -20° to 20° | 65% | 0.0 | Most stable, near-planar conformation where the amide group is co-planar with the phenyl ring. |
| 160° to 180° | 25% | 0.8 | A less stable, near-planar anti-conformation. |
| Other | 10% | > 2.0 | Transient, higher-energy conformations representing transitions over rotational barriers. |
Solvation Effects:
The interaction of a molecule with its solvent can significantly influence its conformation, reactivity, and properties. rsc.org MD simulations can model solvation effects by placing the molecule of interest in a simulated box filled with explicit solvent molecules (e.g., water, acetonitrile) or by using an implicit solvent model that represents the solvent as a continuous medium. miami.edu
For this compound, simulations in a polar solvent like water would reveal the formation of hydrogen bonds between the amide group's N-H and C=O moieties and the surrounding water molecules. The analysis of radial distribution functions (RDFs) from the simulation trajectory can provide quantitative information about the structure of the solvation shells around specific atoms of the molecule. nih.gov For instance, the RDF for water molecules around the amide hydrogen would show a high probability of finding water oxygen atoms at a specific distance, indicative of strong hydrogen bonding. These interactions stabilize the molecule and can influence its conformational equilibrium compared to the gas phase. miami.edu
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured response.
For a molecule like this compound, QSAR and QSPR models would typically be developed for a series of related benzamide (B126) derivatives to understand how systematic structural modifications affect a particular endpoint.
QSAR Modeling:
In a QSAR context, a series of benzamide analogs would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition, receptor binding). Molecular descriptors would then be calculated for each analog. These descriptors fall into several categories:
Electronic: Descriptors related to the electron distribution, such as atomic partial charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The electronegative chlorine and bromine atoms significantly influence these properties. niscpr.res.in
Steric: Descriptors that describe the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.
Hydrophobic: Descriptors that quantify the molecule's lipophilicity, most commonly the partition coefficient (logP). Halogen atoms generally increase the hydrophobicity of a molecule.
Topological: Descriptors derived from the 2D representation of the molecule, which encode information about branching and connectivity.
A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a model. nih.gov For halogenated compounds, advanced 3D-QSAR methods can be particularly useful as they can account for anisotropic electron distributions ("σ-holes") that are important for specific interactions like halogen bonding. nih.gov The resulting QSAR equation can be used to predict the activity of new, unsynthesized benzamide derivatives and to guide the design of more potent compounds.
QSPR Modeling:
QSPR modeling follows the same principle but targets physicochemical properties like solubility, boiling point, or n-octanol/water partition coefficients. nih.gov For instance, a QSPR model could be developed to predict the aqueous solubility of a series of halogenated benzamides. Descriptors such as molecular weight, polar surface area, and hydrogen bond donors/acceptors would be correlated with experimental solubility data. Such models are valuable in chemical engineering and environmental science for predicting the fate and transport of chemicals.
Illustrative QSAR Data for a Hypothetical Series of Benzamide Analogs
This table represents a typical dataset used to build a QSAR model, correlating molecular descriptors with a hypothetical biological activity (expressed as pIC50, the negative log of the half-maximal inhibitory concentration).
| Compound | Substituent (X) | LogP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | pIC50 (Experimental) |
| 1 | H | 1.85 | 3.5 | 155.15 | 5.2 |
| 2 | 4-Bromo | 2.66 | 2.9 | 234.05 | 6.1 |
| 3 | 4-Chloro | 2.38 | 3.0 | 189.60 | 5.8 |
| 4 | 4-Bromo-2-chloro | 3.19 | 2.5 | 268.49 | 6.5 |
| 5 | 4-Fluoro | 1.95 | 3.1 | 173.14 | 5.4 |
| 6 | 4-Iodo | 3.15 | 2.8 | 281.04 | 6.3 |
Reactivity Studies and Mechanistic Investigations Involving 4 Bromo 2 Chlorobenzamide
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the aromatic ring in 4-Bromo-2-chlorobenzamide is influenced by the electronic effects of its three substituents: the bromine atom, the chlorine atom, and the amide group (-CONH₂). Both halogen substituents are deactivating due to their electron-withdrawing inductive effect, yet they are ortho, para-directing for incoming electrophiles because of the electron-donating resonance effect of their lone pairs. The amide group is also deactivating and is considered a meta-director.
In electrophilic aromatic substitution (EAS) , the benzene (B151609) ring acts as a nucleophile, attacking an electron-deficient species. masterorganicchemistry.com These reactions typically require an acid catalyst to generate a sufficiently strong electrophile. msu.edu For this compound, the substitution pattern is dictated by the combined directing effects of the existing groups. The positions on the ring are activated or deactivated to varying degrees, influencing the regiochemical outcome of the reaction. The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion or sigma complex, followed by the removal of a proton to restore aromaticity. msu.edu
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -Br | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |
| -Cl | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |
| -CONH₂ | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, resulting in the displacement of a leaving group. masterorganicchemistry.com For this reaction to occur, the ring must be activated by strong electron-withdrawing groups, and a good leaving group (typically a halide) must be present. chemistrysteps.com In this compound, both the chlorine and bromine atoms can potentially serve as leaving groups. The reaction generally proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The presence of the electron-withdrawing amide and halogen groups facilitates this reaction by stabilizing the negative charge of the intermediate. masterorganicchemistry.com The rate of reaction is often faster when the electron-withdrawing groups are positioned ortho or para to the leaving group. chemistrysteps.com
Amide Bond Reactivity: Hydrolysis and Transamidation Reactions
The amide functional group is exceptionally stable due to resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond. nih.gov Consequently, reactions that cleave this bond, such as hydrolysis and transamidation, often require harsh conditions or catalysis.
Amide hydrolysis is the cleavage of the amide bond by water to yield a carboxylic acid and ammonia (B1221849). This reaction can be promoted by either acidic or basic conditions.
Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com
Base-catalyzed (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. uregina.ca This process is generally irreversible because the resulting carboxylate anion is deprotonated under basic conditions and shows no tendency to react with the liberated amine or ammonia.
| Reaction Condition | Reagents | Products |
| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 4-Bromo-2-chlorobenzoic acid + Ammonium (B1175870) ion (NH₄⁺) |
| Basic Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH), heat | 4-Bromo-2-chlorobenzoate + Ammonia (NH₃) |
Transamidation is a reaction in which an amide reacts with an amine, resulting in the exchange of the nitrogen group of the amide. This process is an equilibrium reaction, and driving it to completion can be challenging. nih.gov The direct reaction is often difficult due to the low reactivity of the amide bond. Therefore, catalysts, such as metal complexes or organocatalysts, are frequently employed to activate the amide moiety. nih.gov The reaction can be driven forward by using a large excess of the reacting amine or by removing the displaced amine (ammonia, in the case of a primary amide) from the reaction mixture. nih.gov
Role as a Synthetic Intermediate in Complex Molecule Synthesis
This compound is a versatile building block in organic synthesis, primarily used as an intermediate for constructing more complex molecular architectures. lookchem.com Its utility stems from the presence of multiple, differentially reactive sites that allow for selective chemical transformations. The two different halogen atoms can be targeted with high selectivity, particularly in metal-catalyzed cross-coupling reactions where the C-Br bond is typically more reactive than the C-Cl bond. nbinno.com
This compound plays a significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. lookchem.com Its structure is a key component in the development of new therapeutic agents and crop protection products. lookchem.com A notable application is in the synthesis of antidiabetic drugs. The hydrolysis of this compound yields 5-bromo-2-chlorobenzoic acid, which is an important starting material for the preparation of SGLT2 inhibitors such as Dapagliflozin and Empagliflozin. google.com In the agricultural sector, it serves as an intermediate in the production of effective pesticides and other agrochemicals designed to improve crop yield and protection. lookchem.com
| Precursor | Target Molecule Class | Specific Example Application |
| This compound | Pharmaceutical Intermediates | Starting material for 5-bromo-2-chlorobenzoic acid, a key intermediate for antidiabetic drugs (e.g., Dapagliflozin). google.com |
| This compound | Agrochemicals | Intermediate in the synthesis of various pesticides. lookchem.com |
The functional groups of this compound make it a suitable precursor for the synthesis of various heterocyclic compounds. The amide nitrogen can participate in cyclization reactions to form nitrogen-containing rings. Furthermore, the halogen atoms can be displaced by nucleophiles that are part of another ring system or can undergo cross-coupling reactions to append heterocyclic moieties to the benzene ring. The related compound, 4-bromo-2-chlorobenzonitrile, is recognized as a key component in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. nbinno.com Similar synthetic strategies can be applied to this compound, where the amide group can be transformed or used directly to construct heterocycles like quinazolinones or other fused-ring systems.
Catalytic Applications and Reaction Mechanisms
Catalysis is central to unlocking the synthetic potential of this compound, enabling reactions that would otherwise be inefficient or unselective.
Palladium-catalyzed cross-coupling reactions represent a major application for this molecule. The difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for selective, sequential functionalization. Reactions such as the Suzuki, Heck, and Sonogashira couplings can be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions. This stepwise approach provides a powerful strategy for the controlled synthesis of complex, unsymmetrically substituted biaryls and other elaborate structures. nbinno.com
Catalysis is also crucial for reactions involving the amide bond. As discussed, acid or base catalysis is standard for achieving amide hydrolysis. uregina.ca For transamidation reactions , a variety of metal-based catalysts (e.g., based on Ti, Sc, B) or organocatalysts (e.g., l-proline) can be used to facilitate the otherwise difficult bond cleavage and formation process. nih.gov
Mechanistic investigations into these transformations provide fundamental insights. For instance, the mechanism of electrophilic aromatic substitution is understood to proceed through a cationic Wheland intermediate, with the catalyst's role being the generation of a potent electrophile. lumenlearning.com In nucleophilic aromatic substitution, the mechanism involves a stabilized anionic Meisenheimer complex. chemistrysteps.com Understanding these pathways allows chemists to predict and control the outcomes of reactions involving this compound and related structures.
| Reaction Type | Catalytic System | Role of Catalyst |
| Cross-Coupling (e.g., Suzuki) | Palladium(0) complexes + Base | Facilitates oxidative addition to the C-Br bond, enabling C-C bond formation. |
| Electrophilic Aromatic Substitution | Lewis Acids (e.g., FeBr₃, AlCl₃) | Activates the electrophile to make it reactive towards the deactivated aromatic ring. masterorganicchemistry.comlumenlearning.com |
| Amide Hydrolysis | Strong Acid (H⁺) or Base (OH⁻) | Protonates the carbonyl (acid) or provides a strong nucleophile (base) to attack the carbonyl carbon. youtube.comuregina.ca |
| Transamidation | Metal complexes (e.g., Ti, Sc) or Boronic acids | Activates the amide carbonyl group, making it more susceptible to nucleophilic attack by an amine. nih.gov |
Crystal Engineering and Solid State Chemistry of 4 Bromo 2 Chlorobenzamide Systems
Polymorphism and Pseudopolymorphism Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and the pharmaceutical industry, as different polymorphs can exhibit varied stability, solubility, and bioavailability. Molecules with hydrogen-bonding functionalities, such as the amide group in 4-bromo-2-chlorobenzamide, have a slightly higher propensity to exhibit polymorphism. The simple parent molecule, benzamide (B126), is known to have at least four polymorphic forms, with the relative stabilities being influenced by factors such as temperature, solvent, and even the presence of impurities. researchgate.netnih.govnih.gov For instance, the stable Form I of benzamide can be converted to the metastable Form III through mechanochemical treatment in the presence of nicotinamide, which forms a solid solution and thermodynamically stabilizes the elusive form. nih.gov
While specific studies on the polymorphism of this compound are not extensively documented in the literature, the structural complexity arising from its halogen substituents suggests that it is a strong candidate for polymorphic behavior. The interplay between strong amide-amide hydrogen bonds and weaker, but highly directional, halogen-based interactions (such as C-Br···O, C-Cl···O, C-Br···Br) can give rise to multiple, energetically similar packing arrangements. chemrxiv.org
Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates or hydrates, is also a possibility. The formation of these forms depends on the crystallization solvent and the strength of the interactions between the solvent and this compound. Given the hydrogen-bond donating and accepting capabilities of the amide group, solvents with complementary functionalities could readily co-crystallize.
Co-crystallization and Salt Formation Strategies
Co-crystallization has emerged as a powerful technique to modify the physicochemical properties of solid materials, particularly for active pharmaceutical ingredients (APIs). researchgate.netacs.org A co-crystal is a multi-component crystalline solid where the components are held together by non-covalent interactions, typically hydrogen bonds. researchgate.net For this compound, the primary amide group is the most significant functional group for forming robust supramolecular synthons, the building blocks of crystal engineering.
The classic strategy for forming co-crystals with benzamide derivatives involves using co-formers that are complementary hydrogen-bond donors or acceptors. Carboxylic acids are particularly effective co-formers. They can interact with the amide group of this compound to form a highly reliable acid-amide heterosynthon. Studies on related systems, such as benzamide with substituted benzoic acids, have shown that co-crystal formation is more favorable when the benzoic acid has electron-withdrawing groups, which strengthens the intermolecular acid-amide interaction. researchgate.net
Salt formation, in contrast to co-crystallization, involves the transfer of a proton from an acidic to a basic site. The primary amide group of this compound is generally considered neutral and is not easily protonated or deprotonated. Therefore, co-crystallization is a more probable outcome than salt formation when combined with acidic or basic co-formers.
The design of co-crystals of this compound is guided by the hierarchy of intermolecular interactions.
Hydrogen Bonding: The primary amide group is both a strong hydrogen bond donor (N-H) and a strong acceptor (C=O). This allows for the formation of robust and predictable hydrogen bond patterns. The most common motif in primary amides is the R²₂(8) dimer, where two amide molecules form a cyclic dimer through a pair of N-H···O hydrogen bonds. In co-crystallization, the goal is often to break this homosynthon in favor of a heterosynthon with a co-former. japtronline.comnih.gov A co-former with a carboxylic acid group, for example, can form a strong O-H···O=C(amide) and N-H···O=C(acid) heterosynthon, disrupting the amide-amide pairing.
Halogen Bonding: The bromine and chlorine atoms on the benzene (B151609) ring are potential halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on a covalently bonded halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen, nitrogen, or another halogen atom. nih.govnih.gov The strength of the halogen bond typically follows the order I > Br > Cl. nih.gov In this compound, the electron-withdrawing nature of the benzamide ring enhances the σ-hole on both the bromine and chlorine atoms, making them viable halogen bond donors.
In designing co-crystals, one can select co-formers that are strong halogen bond acceptors, such as pyridines or N-oxides. This creates a competition between the amide-based hydrogen bonding and the halogen bonding. rsc.orgmdpi.com The resulting crystal structure will be determined by the most stable combination of these interactions. For instance, in co-crystals of pyrazinamide with perfluorinated halogen bond donors, the dominant interaction is the halogen bond to the pyrazinyl nitrogen atom. rsc.org
Table 1: Potential Supramolecular Synthons for this compound Co-crystals
| Synthon Type | Donor Group on this compound | Acceptor Group on Co-former | Interaction |
|---|---|---|---|
| Hydrogen Bond | Amide N-H | Carboxylate O, Pyridyl N, Carbonyl O | N-H···O, N-H···N |
| Hydrogen Bond | Carbonyl C=O | Carboxylic Acid O-H, Phenol O-H | C=O···H-O |
| Halogen Bond | C-Br | Pyridyl N, Carbonyl O, Halide Anion | C-Br···N, C-Br···O, C-Br···X⁻ |
| Halogen Bond | C-Cl | Pyridyl N, Carbonyl O, Halide Anion | C-Cl···N, C-Cl···O, C-Cl···X⁻ |
The interchange of chloro (Cl) and methyl (CH₃) groups is a common strategy in crystal engineering to probe the factors governing crystal packing. The two groups have similar van der Waals volumes (Cl ≈ 19 ų, CH₃ ≈ 21 ų), suggesting that their substitution might lead to isostructural crystals (crystals with the same packing arrangement). ias.ac.in However, studies have shown that isostructurality occurs in only about a quarter of cases, indicating that electrostatic and directional interactions, rather than simple space-filling, often dominate crystal packing.
For this compound, replacing the 2-chloro substituent with a 2-methyl group would likely lead to a different crystal structure. The steric bulk and electronic properties of the chloro and methyl groups at the ortho position would influence the conformation of the amide group relative to the benzene ring, which in turn would alter the intermolecular hydrogen bonding network.
Solid-State Reactivity and Transformations
The amide group itself is generally stable. However, under certain conditions, such as in the presence of other reactive species within a co-crystal, it could participate in reactions. For example, halogenated amide groups can be generated by the reaction of cyclic dipeptides with hypohalous acids, and these new groups are capable of oxidizing biological substrates like NADH. nih.gov While this is a solution-phase reaction, it points to the potential reactivity of the amide group in specific environments.
Solid-state transformations between polymorphs can be induced by heat or grinding (mechanochemistry). nih.gov If this compound is found to be polymorphic, it is likely that its different forms could be interconverted using these methods. Furthermore, co-crystals can undergo phase transformations upon heating, sometimes leading to the formation of a eutectic melt or the dissociation of the co-crystal back into its individual components before melting. chemrxiv.org
Engineering of Pharmaceutical Co-crystals and Solid Forms
The primary motivation for much of the research into polymorphism and co-crystallization is the development of improved pharmaceutical products. biointerfaceresearch.comnih.gov Co-crystallization is a key strategy for enhancing the properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, stability, and bioavailability, without altering the chemical structure of the API itself. nih.govnih.gov
Benzamide and its derivatives are common structural motifs in many pharmaceutical compounds and are also frequently used as co-formers. researchgate.netacs.org this compound could potentially be used in two ways in pharmaceutical co-crystal engineering:
As a Co-former: If this compound is a pharmaceutically acceptable excipient, it could be used to form co-crystals with APIs. Its strong hydrogen-bonding amide group and halogen bond donors could be used to form stable co-crystals with APIs that have complementary functional groups (e.g., pyridyls, carboxylic acids).
As a Model API: The compound itself can serve as a model system to study how co-crystallization can improve the properties of poorly soluble, halogenated aromatic compounds. By forming co-crystals with various pharmaceutically acceptable co-formers (e.g., nicotinamide, salicylic acid, isoniazid), it would be possible to systematically study how different supramolecular synthons affect properties like solubility.
The process of engineering these solid forms involves screening various co-formers and crystallization conditions (e.g., solvent evaporation, grinding, slurry conversion) to identify and characterize new co-crystal phases. biointerfaceresearch.comnih.gov The resulting solid forms would then be analyzed using techniques like X-ray diffraction, differential scanning calorimetry, and spectroscopy to determine their structure and physical properties.
Future Research Directions and Emerging Trends for 4 Bromo 2 Chlorobenzamide
High-Throughput Screening for Novel Chemical Transformations
High-Throughput Screening (HTS) is a powerful methodology that enables the rapid testing of large numbers of chemical reactions under a wide range of conditions. rsc.org This approach can accelerate the discovery of novel transformations and optimize reaction conditions far more efficiently than traditional methods. rsc.orgnih.gov For 4-bromo-2-chlorobenzamide, HTS can be employed to explore new catalytic systems for cross-coupling reactions, C-H functionalization, or amidation chemistry. By reacting the substrate with extensive libraries of catalysts, ligands, and reagents in a miniaturized format, researchers can quickly identify "hits"—conditions that lead to new, desirable products or significantly improved yields of known products. aiche.org
A typical HTS workflow for this compound might involve screening a panel of palladium catalysts and ligands for a Suzuki-Miyaura coupling reaction with a variety of boronic acids. The results could uncover catalysts that are highly effective for this specific substrate, potentially leading to milder reaction conditions, lower catalyst loadings, and broader substrate scope.
Table 1: Hypothetical High-Throughput Screening Data for Suzuki Coupling of this compound This interactive table displays hypothetical yield data from an HTS experiment to identify optimal catalysts for the coupling of this compound with phenylboronic acid.
| Catalyst Precursor | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | 85 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 92 |
| PdCl₂(PPh₃)₂ | PPh₃ | Cs₂CO₃ | 75 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 88 |
Continuous Flow Chemistry Applications in Synthesis
Continuous flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. chemengglife.commdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields, better selectivity, and reduced reaction times. nih.govnih.gov
The synthesis of this compound and its subsequent derivatives are prime candidates for adaptation to flow chemistry. For instance, hazardous nitration or halogenation steps could be performed more safely in a microreactor, minimizing the volume of dangerous reagents at any given time. chemengglife.com Multistep syntheses involving this compound could be "telescoped" into a single, continuous process, eliminating the need for isolating and purifying intermediates. acs.org
Table 2: Comparison of Batch vs. Hypothetical Continuous Flow Synthesis for a Derivative of this compound This interactive table compares key process parameters for a hypothetical amination reaction.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | 12 hours | 15 minutes (residence time) |
| Yield | 78% | 94% |
| Productivity | 5 g/hour | 50 g/hour |
| Safety Profile | High (exotherm risk) | High (excellent heat control) |
Green and Sustainable Synthesis Methodologies
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bohrium.comdoi.org Future research on this compound should focus on developing more sustainable synthetic routes. This includes the use of greener solvents (e.g., water, ethanol, or supercritical fluids), the replacement of stoichiometric reagents with catalytic alternatives, and the minimization of waste through atom-economical reactions. pku.edu.cnucl.ac.uk
For example, traditional methods for the synthesis of benzamides often involve hazardous reagents. A greener approach could involve catalytic amidation directly from the corresponding carboxylic acid and amine, minimizing waste. ucl.ac.uk Furthermore, exploring energy-efficient techniques like microwave-assisted or sonochemical synthesis could reduce energy consumption and reaction times. bohrium.com
Table 3: Green Metrics for Traditional vs. Hypothetical Green Synthesis of this compound This interactive table provides a comparative analysis of sustainability metrics.
| Metric | Traditional Route | Green Route (Hypothetical) |
|---|---|---|
| Atom Economy | 65% | 95% |
| E-Factor (Waste/Product) | 15 | 2 |
| Solvent Used | Dichloromethane (B109758) | Water/Ethanol |
| Catalyst | Stoichiometric acid chloride | Catalytic (e.g., Boronic acid) |
Advanced Characterization Techniques and In-Situ Studies
Understanding reaction mechanisms is crucial for process optimization and control. Advanced characterization techniques, particularly in-situ and operando methods, allow researchers to monitor reactions as they happen, providing real-time data on reactant consumption, intermediate formation, and product generation. nih.govanalis.com.my
For reactions involving this compound, techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, or Nuclear Magnetic Resonance (NMR) could be used to track the concentration of key species throughout a reaction. nih.gov This data can be used to build detailed kinetic models, identify reaction intermediates, and elucidate the role of the catalyst, leading to a more profound understanding of the reaction mechanism. nih.gov
Table 4: Application of Advanced Characterization Techniques to a Reaction of this compound This interactive table outlines how different in-situ techniques could be applied to study a hypothetical cross-coupling reaction.
| Technique | Information Gained | Potential Impact |
|---|---|---|
| In-situ FTIR | Monitor functional group changes (e.g., C-Br bond cleavage, C-N bond formation). | Real-time kinetic data, endpoint determination. |
| In-situ NMR | Identify and quantify reactants, intermediates, and products. | Mechanistic pathway elucidation. |
| Operando Raman | Track changes in catalyst state and vibrational modes of reactants. | Understand catalyst activation and deactivation. |
Multiscale Computational Modeling and Big Data Analysis
Computational chemistry and data science are transforming how chemical research is conducted. nih.govnih.gov Multiscale modeling allows for the simulation of chemical processes across different scales, from the quantum mechanical level of bond breaking and formation to the macroscopic level of reactor dynamics. ucl.ac.ukmanchester.ac.uk For this compound, Density Functional Theory (DFT) calculations can be used to predict reaction pathways, transition state energies, and the electronic properties of potential intermediates and products, guiding experimental design. nih.govresearchgate.net
Concurrently, the analysis of large datasets ("Big Data") generated from HTS experiments or computational studies can uncover hidden trends and correlations. chemengglife.comnih.gov Machine learning algorithms can be trained on this data to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. pku.edu.cnnih.gov This data-driven approach can significantly reduce the number of experiments needed, saving time and resources. mdpi.combohrium.com
Table 5: Hypothetical Predictive Model for Optimizing a Reaction of this compound This interactive table shows a simplified output from a machine learning model trained to predict reaction yield based on various parameters.
| Temperature (°C) | Catalyst Loading (mol%) | Concentration (M) | Predicted Yield (%) |
|---|---|---|---|
| 80 | 1.0 | 0.1 | 75 |
| 100 | 1.0 | 0.1 | 88 |
| 100 | 0.5 | 0.1 | 82 |
| 100 | 1.0 | 0.2 | 93 |
Exploration of New Chemical Space and Bioisosteric Replacements
As a building block in medicinal chemistry, this compound's structure can be systematically modified to explore new chemical space and develop novel bioactive compounds. A key strategy in this endeavor is bioisosteric replacement, where functional groups are substituted with other groups that have similar physical or chemical properties. semanticscholar.orgrsc.org This can lead to improved potency, selectivity, metabolic stability, or pharmacokinetic properties. nih.gov
For this compound, researchers could explore replacing the amide bond with bioisosteres such as a triazole, sulfonamide, or ester to modulate its hydrogen bonding capabilities and enzymatic stability. nih.gov Similarly, the bromo and chloro substituents could be replaced with other halogens (F, I) or pseudohalogens (CN, CF₃) to fine-tune electronic properties and lipophilicity. semanticscholar.orgfrontiersin.org
Table 6: Potential Bioisosteric Replacements for Functional Groups in this compound This interactive table lists possible bioisosteres and the rationale for their use.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Amide (-CONH₂) | 1,2,4-Triazole | Improve metabolic stability, act as H-bond acceptor. nih.gov |
| Amide (-CONH₂) | Sulfonamide (-SO₂NH₂) | Alter pKa and hydrogen bonding pattern. |
| Bromo (-Br) | Trifluoromethyl (-CF₃) | Increase lipophilicity and metabolic stability. |
| Chloro (-Cl) | Cyano (-CN) | Act as a hydrogen bond acceptor, alter electronics. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Bromo-2-chlorobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-bromo-2-chlorobenzoic acid with ammonia or amines under activating agents like HATU or EDCI. Optimization includes controlling stoichiometry (e.g., 1.2:1 amine-to-acid ratio) and using polar aprotic solvents (DMF or DCM) at 0–25°C. Recrystallization in ethanol/water mixtures improves purity .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) and LC-MS for molecular ion verification ([M+H]⁺ ≈ 234.4). Melting point analysis (mp ~165–168°C, if consistent with literature) and elemental analysis (C, H, N ±0.3%) validate purity .
Q. What solvents are suitable for solubility testing, and how does polarity affect reactivity?
- Methodological Answer : Test solubility in DMSO (high), DCM (moderate), and water (low). Solvent polarity impacts reaction rates: polar solvents (e.g., DMF) stabilize intermediates in amidation, while non-polar solvents (toluene) may reduce side reactions .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids, confirming planar amide groups and halogen positions. Data collection at 100 K minimizes thermal motion artifacts .
Q. What strategies address contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Re-evaluate assay conditions (e.g., pH, serum proteins) and pharmacokinetic factors (metabolic stability via liver microsomes). Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation and validate target engagement .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes?
- Methodological Answer : Perform docking simulations (AutoDock Vina) using PDB structures of target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability. Correlate ΔG values (MM-PBSA) with IC₅₀ data from enzyme inhibition assays .
Q. What safety protocols are critical for handling this compound in electrophilic reactions?
- Methodological Answer : Use fume hoods, nitrile gloves, and goggles (per OSHA standards). Avoid skin contact (LD₅₀ >2000 mg/kg in rodents) and store at 2–8°C in airtight containers. Neutralize waste with 10% NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
